molecular formula C9H14O3 B13963434 1-Methoxy-3-methylidenecyclohexane-1-carboxylic acid CAS No. 781577-51-3

1-Methoxy-3-methylidenecyclohexane-1-carboxylic acid

Cat. No.: B13963434
CAS No.: 781577-51-3
M. Wt: 170.21 g/mol
InChI Key: DNPACAGZLXSRKC-UHFFFAOYSA-N
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Description

1-Methoxy-3-methylidenecyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H14O2 It is a derivative of cyclohexane, featuring a methoxy group, a methylidene group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-3-methylidenecyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the methoxy and methylidene groups.

    Methoxylation: Cyclohexanone is reacted with methanol in the presence of an acid catalyst to form 1-methoxycyclohexanone.

    Methylidenation: The methoxycyclohexanone is then treated with a suitable reagent, such as methylene iodide, in the presence of a base to introduce the methylidene group, forming 1-methoxy-3-methylidenecyclohexane.

    Carboxylation: Finally, the compound undergoes carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-methylidenecyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

1-Methoxy-3-methylidenecyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-methylidenecyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylic acid groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-3-methylidenecyclohexane: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    Cyclohexane-1-carboxylic acid: Lacks the methoxy and methylidene groups, resulting in different chemical properties and reactivity.

Uniqueness

1-Methoxy-3-methylidenecyclohexane-1-carboxylic acid is unique due to the presence of all three functional groups (methoxy, methylidene, and carboxylic acid) on the cyclohexane ring

Properties

CAS No.

781577-51-3

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

1-methoxy-3-methylidenecyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H14O3/c1-7-4-3-5-9(6-7,12-2)8(10)11/h1,3-6H2,2H3,(H,10,11)

InChI Key

DNPACAGZLXSRKC-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCC(=C)C1)C(=O)O

Origin of Product

United States

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